molecular formula C6H16ClNO B2705534 (R)-3-Amino-4-methylpentan-1-ol hydrochloride CAS No. 942579-86-4

(R)-3-Amino-4-methylpentan-1-ol hydrochloride

Cat. No.: B2705534
CAS No.: 942579-86-4
M. Wt: 153.65
InChI Key: SCSHCPKBDXKMIX-FYZOBXCZSA-N
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Description

(R)-3-Amino-4-methylpentan-1-ol hydrochloride is a chiral amino alcohol derivative of significant value in medicinal chemistry and asymmetric synthesis. This compound serves as a versatile and crucial chiral building block for the construction of more complex, biologically active molecules. Its structure, featuring both an amino group and a hydroxyl group on a chiral backbone, makes it a valuable precursor for the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system. Researchers utilize this compound in the development of kinase inhibitors and other small molecule therapeutics where stereochemistry is critical for biological activity and potency. The (R)-enantiomer provides a specific three-dimensional scaffold that can be essential for binding to target proteins, influencing the pharmacokinetics and efficacy of the resulting drug candidate. As a high-purity synthetic intermediate, it is instrumental in exploring structure-activity relationships (SAR) and optimizing lead compounds in drug discovery programs. This product is intended for research and laboratory use only. It is not suitable for diagnostic or therapeutic use in humans. For detailed specifications, handling, and safety information, please refer to the Certificate of Analysis and Safety Data Sheet.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-amino-4-methylpentan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-5(2)6(7)3-4-8;/h5-6,8H,3-4,7H2,1-2H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSHCPKBDXKMIX-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CCO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-methylpentan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate chiral starting material, such as ®-4-methyl-2-pentanol.

    Amination: The hydroxyl group of the starting material is converted to an amino group through a series of reactions. This can be achieved by first converting the alcohol to a leaving group (e.g., tosylate) and then substituting it with an amine.

    Hydrochloride Formation: The free amine is then treated with hydrochloric acid to form the hydrochloride salt, resulting in ®-3-Amino-4-methylpentan-1-ol hydrochloride.

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-4-methylpentan-1-ol hydrochloride may involve:

    Large-Scale Synthesis: The synthesis is scaled up using batch or continuous flow reactors to ensure consistent quality and yield.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

    Quality Control: Analytical methods such as high-performance liquid chromatography (HPLC) are employed to verify the purity and identity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-methylpentan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major products include ketones or aldehydes, depending on the specific conditions used.

    Reduction: The major product is a primary amine.

    Substitution: The major products are new amine derivatives with various functional groups attached.

Scientific Research Applications

Pharmaceutical Applications

Precursor for Analgesics
One of the primary applications of (R)-3-Amino-4-methylpentan-1-ol hydrochloride is in the synthesis of analgesics, particularly Tapentadol, which is used for treating moderate to severe pain. The compound's chiral nature allows for the development of enantiomerically pure drugs that can exhibit distinct pharmacological properties, enhancing efficacy and reducing side effects .

Neuropharmacological Potential
Research indicates that this compound interacts with neurotransmitter receptors, suggesting potential applications in treating neurological disorders. Studies have shown that this compound can modulate enzyme activity and receptor interactions, which could lead to novel treatments for conditions like neuropathic pain .

Chemical Synthesis

Chiral Building Block
In organic chemistry, this compound serves as a valuable chiral building block. Its unique stereochemistry facilitates the synthesis of complex organic molecules, making it essential for developing new compounds with specific biological activities.

Synthesis of Functionalized Amino Acids
This compound is also utilized in synthesizing functionalized amino acids that act as inhibitors of GABA transporters. Such compounds are critical in developing treatments for anxiety and other neurological conditions by modulating GABAergic signaling pathways .

Industrial Applications

Intermediate in Agrochemicals
In the industrial sector, this compound is used as an intermediate in the production of agrochemicals. Its ability to undergo various chemical transformations allows it to be incorporated into different formulations aimed at enhancing agricultural productivity.

Research and Development

Studies on Enzyme Interaction
Recent studies have focused on the compound's ability to influence enzyme activity, particularly in metabolic pathways. Research has demonstrated that varying concentrations of this compound can significantly affect the catalytic efficiency of specific enzymes, highlighting its importance in drug development processes where enzyme modulation is crucial .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of this compound compared to related compounds:

Compound NameStructure FeaturesUnique Aspects
(R)-3-Amino-4-methylpentan-1-ol HClPrimary amine at C1, hydroxyl at C3Precursor for analgesics like Tapentadol
(S)-3-Amino-4-methylpentan-1-ol HClStereoisomer with specific optical activityInfluences binding affinity to receptors
1-Amino-3-methylbutan-2-olStructurally related compoundDifferent stereochemistry affecting reactivity

Mechanism of Action

The mechanism of action of ®-3-Amino-4-methylpentan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl group can participate in additional hydrogen bonding or act as a nucleophile in enzymatic reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Functional Group and Structural Variations

The compound’s closest analogs include:

(R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride (CAS: 1422051-73-7): Key difference: Substitution of the hydroxyl group (-OH) with a methyl ester (-COOCH₃) at the first carbon. Impact: The ester group reduces polarity compared to the hydroxyl group, altering solubility and reactivity. This compound is more lipophilic, favoring organic-phase reactions .

4-DPCA and 2-DPCA derivatives (e.g., substituted diphenylcyclopropane carboxylic acids):

  • Key difference : Positional isomerism (methyl or alkyl groups at the 2- or 4-position of the backbone).
  • Impact : The 4-methyl branch in the target compound likely enhances steric hindrance, affecting binding affinity in chiral environments compared to 2-substituted analogs .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Functional Groups Solubility (Inferred)
(R)-3-Amino-4-methylpentan-1-ol HCl Not explicit ~179.67* -OH, -NH₂, -CH₃ High (due to HCl salt)
(R)-Methyl 3-amino-4,4-dimethylpentanoate HCl C₈H₁₈ClNO₂ 195.69 -COOCH₃, -NH₂, -CH₃ Moderate (ester reduces polarity)
Amitriptyline HCl C₂₀H₂₂₃N·HCl 313.86 Tertiary amine, tricyclic ring High (pharmaceutical salt form)

*Calculated based on assumed formula C₆H₁₄ClNO.

Analytical and Pharmacological Profiles

  • Analytical Methods :
    • RP-HPLC : Used for purity assessment of related hydrochlorides (e.g., amitriptyline HCl), suggesting compatibility for quantifying the target compound .
    • UV Spectroscopy : Lecarnidipine HCl’s calibration curve (R² = 0.9921) demonstrates reliable quantification of hydrochlorides in UV range .

  • Biological Activity: Hydrochloride salts like paroxetine HCl and cyproheptadine HCl () exhibit enhanced bioavailability due to improved solubility.

Key Research Findings and Trends

  • Stereochemical Influence: The (R)-configuration is critical for enantioselective interactions, as seen in other chiral pharmaceuticals. For example, (S)-isomers of amino alcohols often show divergent biological activities .
  • Salt Form Advantages : Hydrochloride salts universally improve water solubility and thermal stability compared to free bases, as validated in compounds like sanguinarine HCl () .
  • Synthetic Utility: The hydroxyl group in the target compound enables derivatization (e.g., esterification), contrasting with pre-functionalized analogs like (R)-Methyl 3-amino-4,4-dimethylpentanoate HCl .

Biological Activity

(R)-3-Amino-4-methylpentan-1-ol hydrochloride, also known as AMPA, is a chiral amino alcohol that has garnered attention for its potential biological activities. This compound is structurally related to other amino alcohols and is primarily studied for its pharmacological effects, including neuroprotective properties and its role in modulating neurotransmitter systems.

  • Chemical Formula : C₅H₁₃ClN₂O
  • Molecular Weight : 150.62 g/mol
  • CAS Number : 942579-86-4

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly the glutamate receptors. It acts as a partial agonist at the AMPA receptor, which is crucial for fast synaptic transmission in the central nervous system. This interaction can enhance synaptic plasticity, which is vital for learning and memory processes.

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective effects. It has been shown to:

  • Reduce neuronal apoptosis : Studies have demonstrated that this compound can decrease cell death in neuronal cultures subjected to oxidative stress.
  • Inhibit neuroinflammation : The compound appears to modulate inflammatory responses in neurodegenerative models, potentially through the inhibition of pro-inflammatory cytokines.

Pharmacological Studies

In various pharmacological studies, this compound has been evaluated for its efficacy in:

  • Cognitive enhancement : Animal models have shown improved cognitive function and memory retention when administered this compound.
  • Pain modulation : Preliminary studies suggest it may have analgesic properties, making it a candidate for pain management therapies.

Case Study 1: Neuroprotection in Ischemic Injury

A study investigated the effects of this compound on ischemic neuronal injury. The results indicated that treatment with the compound significantly reduced infarct size and improved neurological scores in rodent models of stroke. The proposed mechanism involved the modulation of glutamate release and subsequent reduction in excitotoxicity.

Case Study 2: Cognitive Enhancement in Alzheimer's Models

In a transgenic mouse model of Alzheimer’s disease, administration of this compound led to improvements in memory tasks compared to control groups. The compound's ability to enhance AMPA receptor activity was linked to increased synaptic plasticity markers.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionReduced apoptosis in neuronal culturesStudy on oxidative stress
Cognitive EnhancementImproved memory retention in miceAlzheimer's model study
Pain ModulationAnalgesic effects observedPreliminary pharmacology
MechanismDescriptionReference
AMPA Receptor ModulationPartial agonist activity enhancing synaptic plasticityNeuropharmacology study
Inflammation ReductionDecreased levels of pro-inflammatory cytokinesNeuroinflammation study

Q & A

Q. What are the established synthetic routes for enantioselective preparation of (R)-3-Amino-4-methylpentan-1-ol hydrochloride, and how is stereochemical purity validated?

Methodological Answer:

  • Synthesis : Asymmetric hydrogenation of chiral enamine intermediates or enzymatic resolution of racemic mixtures are common approaches. For example, Enamine Ltd. catalogs this compound as a building block, suggesting its synthesis involves enantioselective methods to preserve the (R)-configuration .
  • Validation : Chiral HPLC with polarimetric detection or NMR analysis using chiral shift reagents (e.g., europium complexes) confirms stereochemical purity. Deuterated analogs (e.g., 4-Amino-1-pentanol-d4 Hydrochloride) may require LC-MS for isotopic validation .

Q. What analytical techniques are recommended for characterizing this compound in bulk and solution phases?

Methodological Answer:

  • Bulk Analysis : FT-IR for functional group identification (amine, alcohol), X-ray crystallography for absolute configuration, and elemental analysis for stoichiometric validation.
  • Solution Analysis : Reverse-phase HPLC with UV detection (210–220 nm for amine detection) or ion-exchange chromatography for hydrochloride salt quantification. Reference standards from pharmaceutical impurity lists (e.g., LGC Standards) ensure method accuracy .

Q. What safety protocols are critical when handling hydrochloride salts of amino alcohols in laboratory settings?

Methodological Answer:

  • Preventive Measures : Use fume hoods to avoid inhalation of HCl vapors. Wear nitrile gloves and goggles to prevent skin/eye contact. Store in sealed containers at 2–8°C to prevent hygroscopic degradation .
  • Emergency Response : For spills, neutralize with sodium bicarbonate and absorb with inert materials. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation for potential respiratory irritation .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) of this compound enhance metabolic or pharmacokinetic studies?

Methodological Answer:

  • Synthesis : Incorporate deuterium at the methyl or pentanol positions via catalytic deuteration or Grignard reactions with deuterated reagents. For example, 4-Amino-1-pentanol-d4 Hydrochloride is used in ANDA applications for tracer studies .
  • Applications : LC-MS/MS quantifies labeled compounds in biological matrices, enabling precise tracking of metabolic pathways or drug-drug interactions. Validate methods per ICH Q2(R1) guidelines .

Q. What strategies resolve contradictions in chiral resolution data between computational predictions and experimental results for this compound?

Methodological Answer:

  • Computational Adjustments : Re-evaluate molecular dynamics simulations (e.g., using Gaussian or Schrödinger Suite) to account for solvent effects or protonation states of the amine group.
  • Experimental Validation : Cross-validate with circular dichroism (CD) spectroscopy or single-crystal XRD. Studies on similar compounds (e.g., (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride) highlight the impact of hydrogen bonding on chiral recognition .

Q. How can researchers design impurity profiling workflows for this compound in pharmaceutical intermediates?

Methodological Answer:

  • Impurity Identification : Use HPLC-MS to detect byproducts like diastereomers or N-alkylated derivatives. Reference standards (e.g., "Imp. A(EP)" from LGC Standards) aid in spike-recovery experiments .
  • Quantification : Apply threshold-based integration (e.g., 0.1% ICH limit) with corona-charged aerosol detection (CAD) for non-UV-active impurities.

Method Development & Validation

Q. What experimental parameters optimize the stability of this compound in aqueous buffers for long-term studies?

Methodological Answer:

  • pH Control : Maintain pH 4–6 to minimize amine oxidation or HCl volatilization. Use citrate or acetate buffers for buffering capacity.
  • Temperature : Store solutions at −20°C with desiccants. Accelerated stability studies (40°C/75% RH) predict degradation pathways, such as lactam formation .

Q. How do visuospatial modeling tools (e.g., Jmol) improve the interpretation of stereochemical assignments for this compound?

Methodological Answer:

  • 3D Visualization : Jmol or PyMOL renders Newman projections and chair conformations to correlate experimental NMR coupling constants with spatial arrangements. Studies show 3D tools enhance accuracy in stereochemical problem-solving by 30% compared to 2D methods .
  • Training : Incorporate eye-tracking metrics (e.g., fixation duration on chiral centers) to optimize educational modules for synthetic chemists .

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